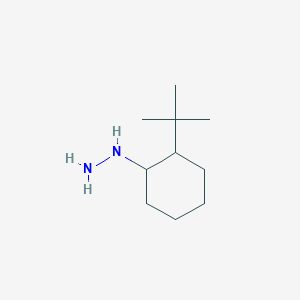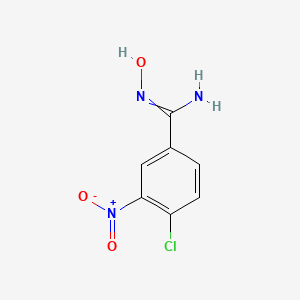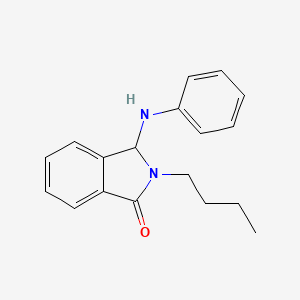![molecular formula C25H19N3O4 B12444731 3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a nitrobenzamide group, and a methyl group, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Amidation: Formation of the amide bond between the naphthalene derivative and the nitrobenzamide.
Methylation: Addition of a methyl group to the phenyl ring.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, coupling agents for amidation, and methyl iodide for methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
科学的研究の応用
3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism by which 3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-METHYL-N-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE
- 3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-NITROBENZAMIDE
Uniqueness
3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C25H19N3O4 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-14-19(12-13-23(16)28(31)32)24(29)26-20-9-4-8-18(15-20)25(30)27-22-11-5-7-17-6-2-3-10-21(17)22/h2-15H,1H3,(H,26,29)(H,27,30) |
InChIキー |
LVEGGTMLGQFXCI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)

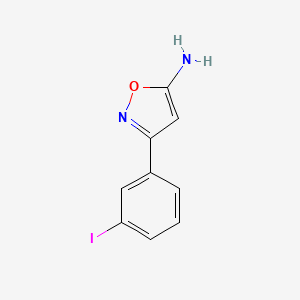
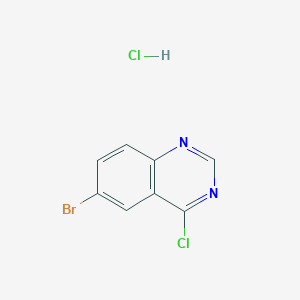
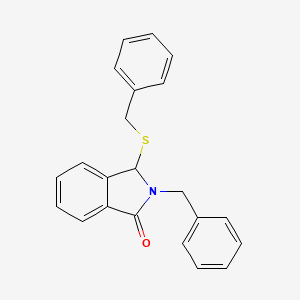
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)
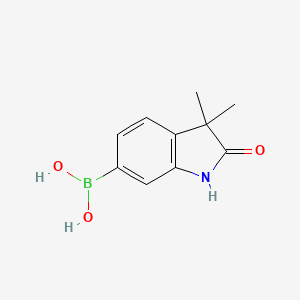
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)
